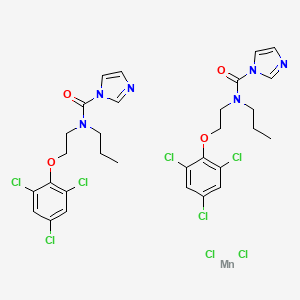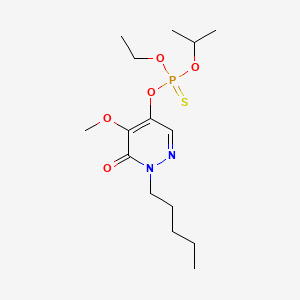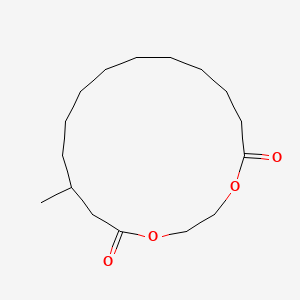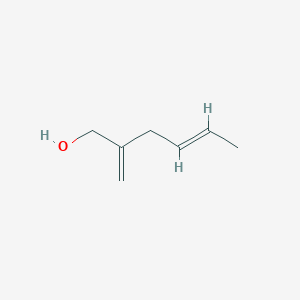
2,3-Dimethylpyridine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylpyridine, also known as 2,3-lutidine, is an organic compound with the formula C₇H₉N. It is a derivative of pyridine with two methyl groups attached to the second and third positions of the pyridine ring. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2,3-dimethylpyridine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine can be synthesized through several methods, including the reaction of acetone with ammonia and formaldehyde, followed by cyclization and dehydrogenation. Another method involves the alkylation of pyridine with methyl iodide in the presence of a base.
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2,3-Dimethylpyridine and its derivatives have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the second and fourth positions.
3,5-Dimethylpyridine: A derivative with methyl groups at the third and fifth positions.
2,6-Dimethylpyridine: Known for its steric hindrance due to the methyl groups at the second and sixth positions.
Uniqueness
2,3-Dimethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the methyl groups influences its steric and electronic effects, making it distinct from other dimethylpyridine derivatives .
Propriétés
Numéro CAS |
66255-35-4 |
|---|---|
Formule moléculaire |
C7H11NO4S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2,3-dimethylpyridine;sulfuric acid |
InChI |
InChI=1S/C7H9N.H2O4S/c1-6-4-3-5-8-7(6)2;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
Clé InChI |
DSXBQTZVVPUJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


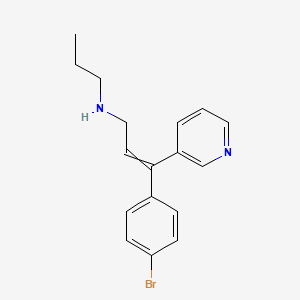
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)



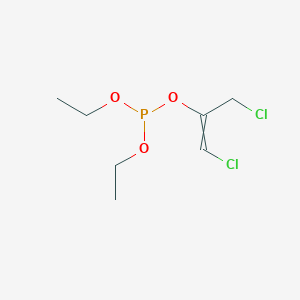

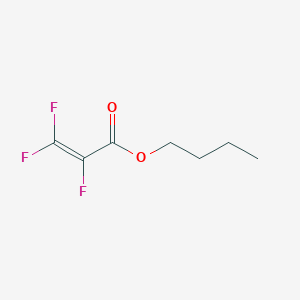
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
